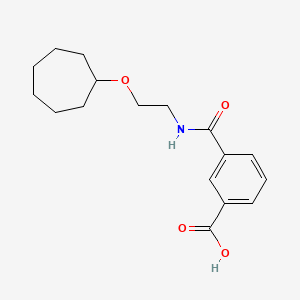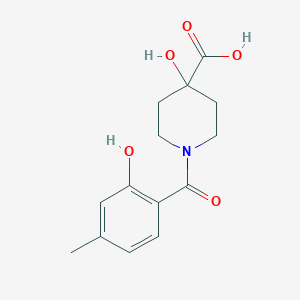![molecular formula C9H16ClF3N2O B6661769 4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride](/img/structure/B6661769.png)
4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride is a compound that features a trifluoromethyl group attached to a butanamide backbone, with a piperidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride typically involves the following steps:
Formation of the Trifluoromethyl Ketone Intermediate:
Amidation Reaction: The trifluoromethyl ketone intermediate is then reacted with a piperidinyl amine under suitable conditions to form the desired butanamide structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinyl moiety is often involved in binding to receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-trifluoro-N-[(3S,4R)-4-hydroxy-3-piperidinyl]butanamide
- 4,4,4-trifluorobutylamine hydrochloride
Uniqueness
4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride is unique due to its specific combination of a trifluoromethyl group and a piperidinyl substituent. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-7-2-1-5-13-6-7;/h7,13H,1-6H2,(H,14,15);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHNGRGTSWWGMK-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)CCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2-Methylpropanoyl)-1,4-diazepane-1-carbonyl]benzoic acid](/img/structure/B6661703.png)
![3-[4-[(5-Methylthiophene-2-carbonyl)amino]piperidine-1-carbonyl]benzoic acid](/img/structure/B6661708.png)
![3-[[2-Methoxy-5-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid](/img/structure/B6661716.png)
![3-[[2-(Cyclohexylamino)-2-oxoethyl]carbamoyl]benzoic acid](/img/structure/B6661720.png)
![3-[1-(2-Methoxyphenyl)propan-2-yl-methylcarbamoyl]benzoic acid](/img/structure/B6661725.png)
![3-[Cyclopropyl(1-methylsulfonylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B6661736.png)
![3-[2-(2,3-Dihydro-1-benzofuran-5-ylcarbamoyl)piperidine-1-carbonyl]benzoic acid](/img/structure/B6661742.png)

![3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6661758.png)
![3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid](/img/structure/B6661761.png)
![3-[3-[(3,5-Dimethoxyphenyl)methyl]azetidine-1-carbonyl]benzoic acid](/img/structure/B6661762.png)
![4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661775.png)
![1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone](/img/structure/B6661782.png)

